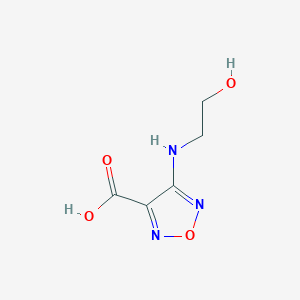

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(2-hydroxyethylamino)-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4/c9-2-1-6-4-3(5(10)11)7-12-8-4/h9H,1-2H2,(H,6,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWMVCTUTXHXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC1=NON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340747 | |

| Record name | 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147194-40-9 | |

| Record name | 4-[(2-Hydroxyethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Furazan derivatives, in particular, are of significant interest due to their diverse biological activities and applications as energetic materials. This in-depth technical guide presents a systematic and multi-technique approach to the complete structural characterization of a novel furazan derivative, 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid. This document moves beyond a simple recitation of methods, providing the causal logic behind experimental choices and describing each protocol as a self-validating system. Through a combination of mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) techniques, we will assemble a complete and unambiguous structural portrait of the target molecule. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to enhance comprehension.

Introduction and Strategic Overview

The compound , this compound, presents a unique structural puzzle. It combines a highly substituted furazan (1,2,5-oxadiazole) ring with a flexible ethylamino side chain and a carboxylic acid moiety. The furazan ring itself is an electron-deficient system, and its substituents are expected to significantly influence the molecule's overall chemical and physical properties. While literature on the parent 4-aminofurazan-3-carboxylic acid exists, the specific N-alkylation with a hydroxyethyl group necessitates a full, de novo structural confirmation.[1][2]

Our approach is predicated on a logical, stepwise accumulation of evidence. Each analytical technique provides a unique piece of the structural puzzle, and the congruence of data from all methods provides the final, validated structure. The workflow is designed to be efficient and definitive, minimizing ambiguity at each stage.

Caption: A logical workflow for the structural elucidation process.

Mass Spectrometry: Establishing the Foundation

The first step in any structure elucidation is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[3][4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 0.1-0.5 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The sample must be fully dissolved to ensure proper ionization.

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is chosen for its soft ionization, which is likely to preserve the molecular ion.

-

Ionization Mode: Acquire data in both positive and negative ion modes. The carboxylic acid suggests negative mode ([M-H]⁻) will be strong, while the amine functionality suggests positive mode ([M+H]⁺) is also possible.

-

Calibration: Ensure the instrument is calibrated immediately prior to the run using a standard calibration mixture to guarantee mass accuracy below 5 ppm. This is a critical self-validating step.

-

Data Analysis: Identify the monoisotopic mass of the most abundant ion. Use the instrument's software to calculate the elemental composition based on this accurate mass. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.

Expected Data and Interpretation

The proposed structure, C₅H₇N₃O₄, has a calculated monoisotopic mass of 189.0437 Da.

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₅H₇N₃O₄ | Hypothesis based on name |

| Calculated Monoisotopic Mass | 189.0437 Da | Theoretical target mass |

| Observed [M+H]⁺ Ion | 190.0510 Da (within 5 ppm) | Confirmation of MW in positive mode |

| Observed [M-H]⁻ Ion | 188.0364 Da (within 5 ppm) | Confirmation of MW in negative mode |

| Fragmentation Analysis (MS/MS) | See below | Provides structural fragment information |

Fragmentation analysis (MS/MS) of the parent ion (m/z 190.0510) would be expected to show characteristic losses.[5][6] For instance, the loss of water (-18 Da) from the hydroxyl group, the loss of CO₂ (-44 Da) from the carboxylic acid, and cleavage of the ethylamino side chain are all plausible fragmentation pathways that would provide strong evidence for the proposed structure.[5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups predicted by the hypothesized structure.[7] The presence of O-H, N-H, C=O, and C=N bonds will each give rise to characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O. This step is essential for data integrity.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and normalize the spectrum.

Expected Data and Interpretation

The IR spectrum should display a combination of signals characteristic of a secondary amine, a carboxylic acid, and an alcohol.[8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200-3500 (broad) | O-H stretch | Alcohol & Carboxylic Acid | Confirms hydroxyl group; often overlaps with N-H |

| 3300-3400 (medium) | N-H stretch | Secondary Amine | Confirms the -NH- linkage |

| 2850-3000 | C-H stretch | Aliphatic (CH₂) | Confirms the ethyl side chain |

| 1680-1720 (strong) | C=O stretch | Carboxylic Acid | Strong evidence for the carboxyl group |

| 1550-1640 | C=N / N=O stretch | Furazan Ring | Characteristic of the heterocyclic ring system |

| 1210-1320 | C-O stretch | Carboxylic Acid / Alcohol | Supports the presence of these groups |

The broadness of the O-H stretch is a key indicator of hydrogen bonding, which is expected in the solid state for this molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[10][11][12] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[13][14]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve polar compounds and to avoid exchange of the acidic O-H and N-H protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

1D ¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13] It is essential for mapping out the spin systems, such as the ethyl chain.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached (one-bond correlation).[13][15] This is the primary method for assigning carbon signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[13][16] It is the key to connecting the different fragments of the molecule, such as linking the ethyl side chain to the furazan ring.

Expected Data and Spectral Assignments

Based on the proposed structure, we can predict the expected NMR signals. The following tables summarize the anticipated chemical shifts and correlations.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |

| 1 (COOH) | ~13.0 (br s, 1H) | ~160 | - |

| 2 (C-COOH) | - | ~145 | - |

| 3 (C-NH) | - | ~155 | - |

| 4 (NH) | ~6.5 (br t, 1H) | - | - |

| 5 (-NH-CH₂ -) | ~3.5 (q, 2H) | ~45 | Negative |

| 6 (-CH₂ -OH) | ~3.7 (t, 2H) | ~60 | Negative |

| 7 (OH) | ~5.0 (t, 1H) | - | - |

| Note: Chemical shifts are estimates and can vary. Multiplicity: s=singlet, t=triplet, q=quartet, br=broad. |

2D NMR Correlation Analysis:

The definitive structure is pieced together using the correlations from the 2D spectra.

Caption: Key expected COSY and HMBC correlations for structural assembly.

-

COSY: A cross-peak will be observed between the NH proton (H4) and the adjacent methylene protons (-NH -CH₂ -, H5). Another clear correlation will exist between the two methylene groups (-CH₂ -CH₂ -, H5 and H6), confirming the ethyl fragment. A correlation between the hydroxyl proton (H7) and its adjacent methylene (H6) should also be visible.

-

HSQC: This will unambiguously link the proton signal at ~3.5 ppm to the carbon at ~45 ppm (C5) and the proton at ~3.7 ppm to the carbon at ~60 ppm (C6).

-

HMBC: This is the final and most critical piece of evidence. We expect to see the following key long-range correlations:

-

The NH proton (H4) will show a correlation to the furazan ring carbon it is attached to (C3) and to the first carbon of the ethyl chain (C5), definitively linking the side chain to the ring.

-

The methylene protons on the ethyl chain (H5) will show a correlation back to the furazan carbon (C3).

-

The methylene protons (H5) will also show a correlation to the other methylene carbon (C6), and vice versa (H6 to C5).

-

Crucially, no proton signals will show correlations to the quaternary carboxylic carbon (C1) or the other quaternary furazan carbon (C2), confirming their substitution pattern.

-

Data Synthesis and Conclusion

The structural elucidation of this compound is achieved through the systematic integration of multiple, complementary analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. FTIR spectroscopy confirms the presence of all requisite functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of every proton and carbon atom and confirms the connectivity between the furazan core and its substituents. The convergence of these independent datasets provides a self-validating and trustworthy final structure, ready for further investigation in drug development or materials science applications.

References

-

PubChem. 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester. National Center for Biotechnology Information. Available from: [Link]

-

San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry, SDSU. Available from: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Klapötke, T. M., et al. (2021). NMR spectroscopic study of 3-nitrofurazans. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. Available from: [Link]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

-

University of Missouri-St. Louis. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. UMSL. Available from: [Link]

-

Let's talk Science. (2022). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. YouTube. Available from: [Link]

-

Silva, A. M. S., et al. (2015). Structure determination of some oxygen and nitrogen heterocyclic compounds by NMR. ResearchGate. Available from: [Link]

-

Orpen, A. G., et al. (2008). The infrared spectra of secondary amines and their salts. ResearchGate. Available from: [Link]

-

The Organic Chemistry Tutor. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. Available from: [Link]

-

Müller, M., & Volmer, D. Interpretation of mass spectra. Saarland University. Available from: [Link]

- Google Patents. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

-

Gilardi, R., et al. (2005). Crystal Structures of the ''Two'' 4-Aminofurazan-3-carboxylic Acids. ResearchGate. Available from: [Link]

-

University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available from: [Link]

-

Held, J., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. National Institutes of Health. Available from: [Link]

-

SlideShare. (2023). ir spectrum of carboxylic acids and alcohols. Available from: [Link]

-

Novikov, A. S., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available from: [Link]

-

Longdom Publishing. (2023). Strategies for Interpreting Mass Spectra in Chemical Research. Available from: [Link]

-

EPFL. 2D NMR. Available from: [Link]

-

Wang, R., et al. (2023). Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. MDPI. Available from: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

-

Tselinskii, I. V., et al. (2014). A new preparative method and some chemical properties of 4-R-furazan-3-carboxylic acid amidrazones. ResearchGate. Available from: [Link]

-

Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

-

Thurman, E. M. (2014). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. ResearchGate. Available from: [Link]

-

Lindup, W. E., et al. (1989). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed. Available from: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available from: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. MDPI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uni-saarland.de [uni-saarland.de]

- 4. longdom.org [longdom.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. smbstcollege.com [smbstcollege.com]

- 15. web.uvic.ca [web.uvic.ca]

- 16. epfl.ch [epfl.ch]

A Technical Guide to the Spectroscopic Characterization of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid

Abstract: This document provides a comprehensive technical guide for the spectroscopic characterization of the novel heterocyclic compound, 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid. While empirical data for this specific molecule is not yet publicly available, this guide establishes a robust framework for its analysis. By leveraging established spectroscopic principles and data from analogous structures, we present a predictive analysis of its expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and in-depth interpretation of the anticipated spectral features, thereby providing a foundational methodology for the empirical validation and characterization of this and similar furazan derivatives.

Introduction: The Need for Rigorous Spectroscopic Analysis

The compound this compound belongs to the furazan (1,2,5-oxadiazole) class of heterocycles. Furazan moieties are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential as bioisosteres. Accurate structural elucidation is the cornerstone of understanding a molecule's properties and potential applications. Spectroscopic techniques provide a non-destructive means to map the molecular architecture, confirm identity, and assess purity.

This guide addresses the critical need for a standardized approach to characterizing this novel compound. We will dissect the molecule's structure to predict its spectroscopic fingerprint, providing a benchmark for future empirical studies.

Molecular Structure and Predicted Spectroscopic Behavior

To logically predict the spectroscopic output, we must first analyze the constituent functional groups of this compound.

Molecular Structure Diagram

Caption: Numbered structure of the target molecule.

The key functional groups are:

-

Furazan Ring: A five-membered aromatic heterocycle.

-

Carboxylic Acid: Consisting of a carbonyl (C=O) and a hydroxyl (-OH) group.

-

Secondary Amine: An -NH- group linking the ethyl chain to the furazan ring.

-

Primary Alcohol: A terminal -OH group on the ethyl side chain.

-

Ethyl Chain: Two methylene (-CH₂-) groups.

Each of these groups will produce characteristic signals in the various spectra.

Infrared (IR) Spectroscopy

3.1. Causality and Experimental Choice

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule.[1] These frequencies are unique to the type of bond (e.g., C=O, O-H) and its environment. For a polar, multifunctional molecule like this, IR is an excellent first-pass technique to confirm the presence of key functional groups. The choice of sample preparation, such as the KBr pellet method, is crucial for solid samples to minimize interference from solvents and obtain a clear spectrum.[2]

3.2. Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the crystalline sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of an empty sample holder should be recorded and subtracted.[1]

3.3. Predicted IR Data Summary

The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Associated Functional Group |

| 3500 - 3200 | Broad, Strong | O-H stretch | Alcohol (-CH₂OH) |

| 3300 - 2500 | Very Broad, Strong | O-H stretch | Carboxylic Acid (-COOH)[3] |

| 3400 - 3300 | Medium | N-H stretch | Secondary Amine (-NH-) |

| ~2960 - 2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |

| ~1725 - 1700 | Strong, Sharp | C=O stretch | Carboxylic Acid (-COOH)[3] |

| 1640 - 1550 | Medium | N-H bend | Secondary Amine (-NH-) |

| 1600 - 1400 | Medium-Weak | C=N, N-O stretch | Furazan Ring |

| ~1250 - 1050 | Strong | C-O stretch | Carboxylic Acid and Alcohol |

Note: The broad O-H bands from the carboxylic acid and alcohol are expected to overlap significantly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shift of each nucleus is dependent on its local electronic environment.

4.1. Causality and Experimental Choice

¹H NMR reveals the number of different types of protons, their connectivity (via spin-spin coupling), and their relative numbers (via integration). ¹³C NMR provides a count of the unique carbon atoms in the molecule. The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself.[4] For this molecule, which contains multiple labile protons (-OH, -NH, -COOH), a solvent like DMSO-d₆ is highly recommended. DMSO-d₆ is a hydrogen bond acceptor, which slows down the rate of proton exchange, often allowing for the observation of these labile protons as distinct, and sometimes coupled, signals.[5] In contrast, solvents like D₂O would cause these signals to disappear due to rapid deuterium exchange.

4.2. Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6]

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). A standard one-pulse ¹H experiment and a proton-decoupled ¹³C experiment are typically performed.

4.3. Predicted ¹H NMR Data (in DMSO-d₆)

| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H -OOC- | ~12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded carboxylic acid proton.[3] |

| -NH - | ~7.0 - 8.0 | Triplet (or Broad) | 1H | Amine proton, deshielded by the furazan ring. Coupling to adjacent -CH₂- may be observed in DMSO. |

| -CH₂ -NH- | ~3.5 - 3.7 | Quartet (or Broad) | 2H | Methylene group adjacent to the amine. Deshielded by the nitrogen. |

| -CH₂ -OH | ~3.8 - 4.0 | Triplet | 2H | Methylene group adjacent to the hydroxyl group. Deshielded by oxygen. |

| -OH | ~4.5 - 5.5 | Triplet | 1H | Alcohol proton. Its position is variable, but coupling to the adjacent -CH₂- is often visible in DMSO.[7] |

4.4. Predicted ¹³C NMR Data (in DMSO-d₆)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C OOH | ~160 - 165 | Carboxylic acid carbonyl carbon, highly deshielded. |

| C 1 (Furazan) | ~140 - 150 | Furazan ring carbon attached to the carboxylic acid. |

| C 2 (Furazan) | ~155 - 165 | Furazan ring carbon attached to the amino group. |

| -C H₂-NH- | ~40 - 45 | Methylene carbon adjacent to the amine. |

| -C H₂-OH | ~55 - 60 | Methylene carbon adjacent to the hydroxyl group. |

Mass Spectrometry (MS)

5.1. Causality and Experimental Choice

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.[8] Electrospray Ionization (ESI) is the ideal technique for this molecule because it is a "soft" ionization method suitable for polar, thermally labile compounds, minimizing premature fragmentation and typically yielding a strong signal for the protonated molecular ion ([M+H]⁺) or deprotonated molecular ion ([M-H]⁻).[9][10]

5.2. Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine which provides a clearer molecular ion peak.

5.3. Predicted Mass Spectrometry Data

-

Molecular Formula: C₅H₇N₃O₄

-

Molecular Weight: 173.13 g/mol

-

Predicted Ion Peaks:

-

Positive Mode (ESI+): Expect a strong peak at m/z 174.1 ([M+H]⁺).

-

Negative Mode (ESI-): Expect a strong peak at m/z 172.1 ([M-H]⁻), likely from the acidic carboxylic acid proton.

-

5.4. Predicted Fragmentation Pathway

Fragmentation can be induced to provide structural information. A common fragmentation would be the loss of the side chain.

Predicted ESI-MS Fragmentation

Caption: Potential fragmentation pathways in negative ion mode.

Conclusion

This guide outlines the expected spectroscopic characteristics of this compound based on established chemical principles. The predicted IR, ¹H NMR, ¹³C NMR, and MS data provide a comprehensive analytical framework for any researcher undertaking the synthesis and characterization of this novel compound. The provided protocols represent standard, validated methods for acquiring high-quality data. Empirical verification of these predictions will be a crucial step in confirming the structure and purity, paving the way for further investigation into the properties and applications of this promising molecule.

References

-

Infrared Spectroscopy. (n.d.). Michigan State University, Department of Chemistry. [Link]

-

Video: ¹H NMR of Labile Protons: Temporal Resolution. (2025). JoVE. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

-

IR Spectroscopy - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PubMed Central (PMC). [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]

-

Exchangeable Protons in NMR—Friend or Foe? (2023). ACD/Labs. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

Infrared Spectroscopy. (2017). ACS Reagent Chemicals. [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. [Link]

-

Video: Electrospray Ionization (ESI) Mass Spectrometry. (2024). JoVE. [Link]

-

NMR Sample Preparation. (n.d.). Western University, Department of Chemistry. [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organomation.com [organomation.com]

- 7. Video: ¹H NMR of Labile Protons: Temporal Resolution [jove.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

The Ascendancy of 4-Amino-Furazan Derivatives: A Technical Guide for Advanced Applications

Foreword: The Unassuming Power of the Furazan Ring

In the vast landscape of heterocyclic chemistry, the furazan (1,2,5-oxadiazole) ring stands out not for its ubiquity, but for the remarkable and often potent properties it imparts to its derivatives. This is particularly true for 4-amino-furazan derivatives, a class of compounds that has carved a significant niche in two seemingly disparate fields: high-energy materials and medicinal chemistry. Their dual utility stems from a unique combination of a high nitrogen content, inherent ring strain, and the versatile reactivity of the amino group. This guide provides an in-depth exploration of the synthesis, properties, and applications of 4-amino-furazan derivatives, offering a technical resource for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

I. The Furazan Core: A Foundation of Energy and Reactivity

The 1,2,5-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This arrangement results in a planar, aromatic system with a high degree of ring strain and a positive enthalpy of formation, characteristics that are highly desirable in the design of energetic materials.[1] The introduction of an amino group at the 4-position significantly influences the electronic properties of the ring and provides a critical handle for further chemical modifications. This amino functionality can be readily transformed into a variety of other functional groups, making 4-amino-furazan a versatile building block for a diverse array of complex molecules.[2]

II. Synthetic Pathways to 4-Amino-Furazan Derivatives: A Chemist's Toolkit

The synthesis of 4-amino-furazan derivatives is a rich and evolving field, with strategies tailored to the desired final application. The key intermediate, 3-amino-4-cyanofurazan, is often the starting point for many synthetic routes.[2]

A. From Malononitrile to the Furazan Ring: The Genesis

A common and efficient route to the furazan core begins with the readily available and inexpensive starting material, malononitrile. This pathway involves a series of well-established reactions, including nitrosation, oximation, and subsequent dehydration to form the furazan ring.

Experimental Protocol: Synthesis of 3-Amino-4-cyanofurazan

Caution: This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Nitrosation of Malononitrile: Malononitrile is reacted with a nitrosating agent, such as sodium nitrite in an acidic medium, to yield 2-cyano-2-oximinoacetonitrile.

-

Oximation: The resulting oxime is then reacted with hydroxylamine to form the corresponding amidoxime.

-

Dehydration and Cyclization: The amidoxime undergoes dehydration and cyclization, often facilitated by a dehydrating agent like acetic anhydride or by heating, to yield 3-amino-4-cyanofurazan.

B. Derivatization of the Amino and Cyano Groups: Unleashing Potential

The true versatility of 3-amino-4-cyanofurazan lies in the differential reactivity of its amino and cyano functionalities. These groups serve as launchpads for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific applications.

The cyano group can be readily converted into other nitrogen-rich heterocycles, a strategy frequently employed in the synthesis of energetic materials. For instance, reaction with azides leads to the formation of tetrazoles, while treatment with hydroxylamine affords amidoximes, which can be further cyclized to oxadiazoles.[2]

The amino group can undergo a plethora of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of various functional groups that can modulate the compound's biological activity or energetic performance. For instance, acylation of the amino group with different carboxylic acids has been explored to generate derivatives with antiplasmodial activity.[3]

Diagram: Synthetic Pathways from 3-Amino-4-cyanofurazan

Caption: Key synthetic transformations of 3-amino-4-cyanofurazan.

III. Applications in High-Energy Materials: The Power Within

The high nitrogen content and positive enthalpy of formation of the furazan ring make its derivatives prime candidates for use as energetic materials.[1] The introduction of explosophoric groups, such as nitro (-NO2) and azido (-N3), onto the 4-amino-furazan scaffold can lead to compounds with impressive detonation performance, often surpassing that of traditional explosives like TNT and RDX.[4][5]

A. Performance by Design: Structure-Property Relationships

The energetic properties of 4-amino-furazan derivatives are intricately linked to their molecular structure. Key factors influencing performance include:

-

Oxygen Balance: The ratio of oxygen to carbon and hydrogen in the molecule. A zero or positive oxygen balance is desirable for complete combustion and maximum energy release.

-

Density: Higher density generally correlates with higher detonation velocity and pressure. The planar nature of the furazan ring contributes to efficient crystal packing and high densities.[4]

-

Enthalpy of Formation: A high positive enthalpy of formation contributes to a greater energy release upon decomposition.

The strategic combination of the furazan ring with other energetic heterocycles, such as tetrazoles and oxadiazoles, has proven to be a fruitful approach for developing high-performance energetic materials.[2][6]

B. Quantitative Comparison of Energetic Performance

The following table summarizes the key performance parameters of several notable 4-amino-furazan-based energetic materials in comparison to conventional explosives.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference(s) |

| TNT (Trinitrotoluene) | 1.65 | 6,900 | 19.0 | [4] |

| RDX (Cyclotrimethylenetrinitramine) | 1.82 | 8,750 | 34.0 | [4] |

| DNTF (3,4-Bis(4'-nitrofurazan-3'-yl)furoxan) | 1.937 | 8,930 | - | [7] |

| A Derivative of DNTF | 1.88 | 8,644.5 | 34.0 | [2] |

IV. The Medicinal Chemistry of 4-Amino-Furazan Derivatives: A New Frontier in Drug Discovery

While the energetic properties of furazans have been extensively studied, their potential in medicinal chemistry is a rapidly emerging field.[8] The furazan scaffold has been incorporated into molecules targeting a range of diseases, with promising results.[3][9]

A. Antiplasmodial Activity: A Novel Approach to Malaria Treatment

Malaria remains a significant global health challenge, and the development of new antimalarial agents is a critical priority. N-acylated 3-aminofurazan derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3]

Structure-Activity Relationship (SAR) Insights:

-

Acyl Moiety: The nature of the acyl group attached to the amino function is crucial for activity. Benzamides have shown particular promise.[3]

-

Phenyl Ring Substitution: The substitution pattern on the phenyl ring of the benzamide moiety significantly impacts both antiplasmodial activity and cytotoxicity.[3]

-

4-Position Substituent: The substituent at the 4-position of the furazan ring also plays a key role. A 3,4-diethoxyphenyl group has been associated with high potency.[3]

Diagram: Key Structural Features for Antiplasmodial Activity

Caption: Structure-activity relationships of N-acylated 4-amino-furazans.

B. Furoxans as Nitric Oxide (NO) Donors: Therapeutic Potential

Furoxans, the N-oxides of furazans, are a class of compounds that can release nitric oxide (NO) under physiological conditions. NO is a critical signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune responses. The ability of furoxan derivatives to act as NO donors has opened up avenues for their investigation as potential therapeutic agents for cardiovascular diseases, cancer, and other conditions.[10] The antiproliferative effects of furoxans on vascular smooth muscle cells suggest their potential as anti-atherosclerotic agents.[11]

V. Conclusion and Future Perspectives

4-Amino-furazan derivatives represent a fascinating and highly versatile class of compounds with significant potential in both energetic materials and medicinal chemistry. Their unique structural and electronic properties, coupled with the synthetic tractability of the amino group, provide a rich platform for the design and development of novel molecules with tailored functionalities. In the realm of energetic materials, the focus will likely continue on the development of compounds with enhanced performance and reduced sensitivity, potentially through the exploration of novel polynitro derivatives and cocrystal engineering. In medicinal chemistry, the full therapeutic potential of 4-amino-furazan derivatives is only beginning to be unlocked. Further exploration of their diverse biological activities, coupled with detailed structure-activity relationship studies, will undoubtedly lead to the discovery of new and effective therapeutic agents for a wide range of diseases. The dual-use nature of this chemical scaffold underscores the interconnectedness of different fields of chemistry and highlights the potential for cross-disciplinary innovation.

VI. References

-

Wang, J., Wang, F., Wang, J., & Liu, Y. (2025). Furazan and Furoxan—A Promising Building Block for Energetic Materials. Propellants, Explosives, Pyrotechnics.

-

Zhang, J., Zhou, J., Bi, F., & Wang, B. (2020). Energetic materials based on poly furazan and furoxan structures. Request PDF.

-

Anonymous. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC. NIH.

-

Anonymous. (2015). Study on combustion of new energetic furazans. ResearchGate.

-

Anonymous. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

-

Anonymous. (2023). Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits. MDPI.

-

Anonymous. (2021). Furazans in Medicinal Chemistry. PubMed.

-

Anonymous. (2025). The high-pressure study of furazan-based energetic material 3,4-bis(3-nitrofuazan-4-yl)furoxan (DNTF): structural, electronic, and mechanical properties. PubMed.

-

Anonymous. (n.d.). Synthetic Progress of Furazan based Polycyclic Energetic Compounds. 《含能材料》:火炸药.

-

Anonymous. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. NIH.

-

Anonymous. (2021). Furazans in Medicinal Chemistry. ACS Publications.

-

Anonymous. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. PubMed Central.

-

Anonymous. (2025). (PDF) NO donors: Focus on furoxan derivatives. ResearchGate.

-

Anonymous. (n.d.). Synthesis and biological evaluation of formazan derivatives - PMC. PubMed Central.

-

Anonymous. (n.d.). Pharmacological Activities of Aminophenoxazinones. MDPI.

-

Anonymous. (n.d.). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC. PubMed Central.

-

Anonymous. (2025). Discovery of Aminofurazan-azabenzimidazoles as Inhibitors of Rho-Kinase with High Kinase Selectivity and Antihypertensive Activity | Request PDF. ResearchGate.

-

Anonymous. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. MDPI.

-

Anonymous. (n.d.). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. SciRP.org.

-

Anonymous. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers.

-

Anonymous. (n.d.). Discovery of Aminofurazan-azabenzimidazoles as Inhibitors of Rho-Kinase with High Kinase Selectivity and Antihypertensive Activity | Journal of Medicinal Chemistry. ACS Publications.

-

Anonymous. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.

-

Anonymous. (n.d.). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors.

-

Anonymous. (n.d.). Structure Activity Relationships. Drug Design Org.

-

Anonymous. (n.d.). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. MDPI.

-

Anonymous. (n.d.). Bioactivity evaluation of synthesized flavone analogs. SciELO.

-

Anonymous. (n.d.). Structure activity relationship – Knowledge and References. Taylor & Francis.

-

Anonymous. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing.

-

Anonymous. (2007). Nitric Oxide Donor beta2-agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans. PubMed.

-

Lamb, J. (2020). Structure Activity Relationships and Medicinal Chemistry. YouTube.

-

Anonymous. (2025). Synthesis and characterization of 3, 4-bis-(3'-aminofurazal-4'-yl)-furazan(BATF). ResearchGate.

-

Anonymous. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. PubMed.

-

Anonymous. (2025). Nitric Oxide Donor β 2 -Agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans | Request PDF. ResearchGate.

-

Anonymous. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

Sources

- 1. Synthetic Progress of Furazan based Polycyclic Energetic Compounds [energetic-materials.org.cn]

- 2. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The high-pressure study of furazan-based energetic material 3,4-bis(3-nitrofuazan-4-yl)furoxan (DNTF): structural, electronic, and mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms | MDPI [mdpi.com]

The Ascending Therapeutic Potential of Substituted Furazans: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of substituted furazans (1,2,5-oxadiazoles), a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, mechanisms of action, and therapeutic potential across various disease areas, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

The Furazan Scaffold: A Privileged Structure in Medicinal Chemistry

The incorporation of heterocyclic moieties is a well-established strategy in drug design to enhance physicochemical properties and biological activity.[1][2] Among the various oxadiazole isomers, the 1,2,5-oxadiazole, or furazan, has emerged as a particularly interesting scaffold.[1][2] Its unique electronic properties, including a significant electron-withdrawing character, contribute to its ability to modulate the pharmacological profile of a molecule.[3] Furazan derivatives are utilized as pharmacophores to interact with biological targets, as planar aromatic linkers to orient substituents, and as bioisosteric replacements for other functional groups.[3] This versatility has led to the exploration of furazan-based compounds in a wide array of therapeutic applications.[3]

A critical aspect of furazan chemistry is the distinction between furazans and their N-oxide analogues, furoxans (1,2,5-oxadiazole-N-oxides).[4] Furoxans are of particular interest due to their ability to act as nitric oxide (NO) donors, a property that underpins many of their biological effects.[5][6] The release of NO from furoxans is typically mediated by reaction with thiols, such as glutathione, under physiological conditions.[5][6] This controlled release of a key biological signaling molecule has positioned furoxans as promising candidates for cardiovascular, neuroprotective, and antimicrobial therapies.[5][7]

A Spectrum of Biological Activities: From Microbes to Malignancies

The structural versatility of the furazan ring has been exploited to develop compounds with a broad range of biological activities. The following sections will explore some of the most significant therapeutic areas where substituted furazans have shown promise.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Furazan derivatives have demonstrated encouraging activity against a variety of pathogens, including bacteria and fungi.[8] The mechanism of their antimicrobial action is often multifaceted, involving the inhibition of microbial growth and the modulation of key enzymes.[8]

Notably, furoxan derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] A series of hybrid furoxan derivatives exhibited minimum inhibitory concentration (MIC90) values in the low micromolar range against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.[7] The antitubercular activity of these compounds is linked to their ability to release nitric oxide, a molecule known to have cytotoxic effects on mycobacteria.[7]

Table 1: Antitubercular Activity of Representative Furoxan Derivatives [7]

| Compound | MIC90 (μM) vs. H37Rv | MIC90 (μM) vs. MDR-TB | NO Release (%) |

| 8c | >62 | 50.0 | 0.16 |

| 14a | 1.56 | 12.5 | 44.23 |

| 14b | 1.03 | 7.0 | 39.87 |

| 14c | 1.56 | 12.5 | 35.45 |

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of furazan-based compounds.[9] These derivatives have shown promise in inhibiting the growth of various cancer cell lines.[9][10] The anticancer mechanisms of furazan derivatives are diverse and can involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer progression.[3][11]

For instance, certain nitrobenzofurazan derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[11] Some furoxans have also been found to inhibit the proliferation of vascular smooth muscle cells, suggesting a potential role in preventing atherosclerosis, a process that shares some characteristics with cancer cell proliferation.[12]

Cardiovascular Effects: Harnessing the Power of Nitric Oxide

The ability of furoxans to act as nitric oxide donors makes them particularly attractive for the treatment of cardiovascular diseases.[13][14] Nitric oxide is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation (the widening of blood vessels), which helps to lower blood pressure and improve blood flow.[14]

Several studies have demonstrated the vasodilatory effects of furoxan derivatives in preclinical models.[13][15] These compounds have been shown to relax pre-contracted aortic strips, indicating their potential as antihypertensive agents.[13] The cardiovascular effects of these compounds are directly linked to their NO-releasing capabilities, which stimulate soluble guanylyl cyclase and increase levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation.[16]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of a representative furazan derivative and the evaluation of its biological activity.

Synthesis of a Substituted Furazan Derivative

The following protocol describes a general method for the synthesis of 3,4-disubstituted furazans, a common structural motif with demonstrated biological activity. The synthesis of benzofuroxans often involves the oxidative cyclization of 2-nitroanilines or the intramolecular cyclization of 1-azido-2-nitrobenzenes.[6]

Protocol 3.1: Synthesis of a 4-Aryl-3-(substituted)furoxan

Materials:

-

Substituted benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Appropriate acylating or alkylating agent

-

Solvents (e.g., ethanol, dichloromethane)

-

Standard laboratory glassware and equipment

Procedure:

-

Oxime Formation: Dissolve the substituted benzaldehyde in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Dimerization and Oxidative Cyclization: The resulting aldoxime is then subjected to oxidative cyclization. This can be achieved using various oxidizing agents such as sodium hypochlorite or nitric acid. The specific conditions will depend on the substrate.

-

Substitution at the 4-position: The resulting furoxan can be further functionalized at the 4-position. For example, a 4-nitrofuroxan can be synthesized and the nitro group can then be displaced by various nucleophiles to introduce a range of substituents.

-

Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).[17]

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Evaluation of Antimicrobial Activity

The following protocol outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized furazan derivative against a panel of microorganisms.

Protocol 3.2: Broth Microdilution Assay for MIC Determination

Materials:

-

Synthesized furazan compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Grow the microbial strains in the appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Serial Dilution of Compound: Prepare a stock solution of the furazan compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key mechanism of action and a typical research workflow.

Caption: A generalized workflow for the discovery and development of furazan-based drugs.

Conclusion and Future Directions

Substituted furazans represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities. Their unique chemical properties, particularly the ability of furoxans to act as nitric oxide donors, have opened up numerous avenues for therapeutic intervention in infectious diseases, cancer, and cardiovascular disorders. The continued exploration of structure-activity relationships, coupled with advances in synthetic methodologies, will undoubtedly lead to the development of novel furazan-based drugs with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the current state of the field and offers a foundation for researchers to build upon in their quest for new and effective therapies.

References

-

Furazans in Medicinal Chemistry | Request PDF - ResearchGate. [Link]

-

Furazans in Medicinal Chemistry - PubMed. [Link]

-

Enhanced Energetic Performance via the Combination of Furoxan and Oxa-b[6][6]icyclic Structures - MDPI. [Link]

-

Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PubMed Central. [Link]

-

Recent progress in synthesis and application of furoxan - RSC Publishing. [Link]

-

Furazans in Medicinal Chemistry - ACS Publications - American Chemical Society. [Link]

-

Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. [Link]

-

Study of synthesis and cardiovascular activity of some furoxan derivatives as potential NO-donors - PubMed. [Link]

-

Nitric Oxide Donor β2-Agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

A Review of the Biological Activity of Amidrazone Derivatives - PMC - PubMed Central. [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Some New Formazan Derivatives. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. [Link]

-

New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC - NIH. [Link]

-

EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. [Link]

-

Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms - PMC - PubMed Central. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. [Link]

-

(PDF) The Effects of Flavonoids in Cardiovascular Diseases - ResearchGate. [Link]

-

Synthesis and biological evaluation of formazan derivatives - ResearchGate. [Link]

-

(PDF) NO donors: Focus on furoxan derivatives - ResearchGate. [Link]

-

[Antimicrobial activity of nitrofuran preparations: furazolidone, furadonin and furacillin] - PubMed. [Link]

-

A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones | TSI Journals. [Link]

-

Cardiovascular Effects of Herbal Products and Their Interaction with Antihypertensive Drugs—Comprehensive Review - MDPI. [Link]

-

Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition - MDPI. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. [Link]

-

A review of compounds derivatives with antimicrobial activities - WJBPHS. [Link]

-

Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity - MDPI. [Link]

-

Potential Therapeutic Effects of Flavonoids in Cardiovascular Disorders: Review - PubMed. [Link]

Sources

- 1. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 7. Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of synthesis and cardiovascular activity of some furoxan derivatives as potential NO-donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potential Therapeutic Effects of Flavonoids in Cardiovascular Disorders: Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and Synthesis of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Furazan (1,2,5-oxadiazole) derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities. This document outlines a plausible and scientifically grounded synthetic pathway to the target molecule, drawing upon established methodologies for the synthesis of substituted furazans. The guide delves into the strategic considerations for the synthesis, a detailed hypothetical experimental protocol, and a discussion of the compound's potential significance in the broader context of drug development.

Introduction: The Significance of the Furazan Scaffold in Medicinal Chemistry

The furazan, or 1,2,5-oxadiazole, scaffold is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. The incorporation of this moiety into molecular structures can significantly influence their physicochemical and biological properties, making it a valuable building block for medicinal chemists.[1] Furazan derivatives have been investigated for a wide range of therapeutic applications, including as cardiovascular agents, anticancer therapeutics, and antimicrobial compounds. Their utility often stems from the unique electronic properties of the furazan ring and its ability to act as a bioisostere for other functional groups, thereby modulating target binding and pharmacokinetic profiles.

The target molecule of this guide, this compound, combines the furazan core with a carboxylic acid and a hydroxyethylamino side chain. These functional groups offer multiple points for potential interaction with biological targets and can influence the compound's solubility and metabolic stability. While specific biological data for this exact molecule is not widely published, its structural motifs suggest potential for investigation in various therapeutic areas.

Retrosynthetic Analysis and Proposed Synthetic Strategy

Our retrosynthetic analysis points to a key disconnection at the C4-N bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the final key step. This strategy involves the displacement of a suitable leaving group at the 4-position of a furazan-3-carboxylic acid precursor by ethanolamine.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

The proposed forward synthesis, therefore, commences with a readily accessible starting material, such as an ester of 4-aminofurazan-3-carboxylic acid. The amino group can be converted to a halogen via a Sandmeyer-type reaction, creating an activated substrate for the subsequent nucleophilic substitution with ethanolamine. Finally, ester hydrolysis will yield the desired carboxylic acid.

Synthesis of Key Precursors

A critical starting material for the proposed synthesis is an ester of 4-aminofurazan-3-carboxylic acid. A safe and efficient one-pot synthesis of 4-aminofurazan-3-carboxylic acid and its subsequent esterification has been reported, which avoids hazardous reagents and improves scalability. This method provides a reliable foundation for accessing the necessary precursors.

Proposed Synthesis of this compound: A Detailed Protocol

The following is a detailed, albeit hypothetical, experimental protocol based on analogous reactions found in the literature. Researchers should exercise all necessary safety precautions and optimize the reaction conditions as required.

Diagram 2: Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 4-chloro-furazan-3-carboxylate

This step involves a Sandmeyer-type reaction to convert the amino group of the starting material into a chloro group.

Protocol:

-

To a stirred solution of ethyl 4-amino-furazan-3-carboxylate (1.0 eq) in a suitable solvent (e.g., aqueous HCl), cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 4-chloro-furazan-3-carboxylate.

Step 2: Synthesis of Ethyl 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylate

This step is a nucleophilic aromatic substitution where the chloro group is displaced by ethanolamine.

Protocol:

-

Dissolve ethyl 4-chloro-furazan-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Add ethanolamine (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Take up the residue in an organic solvent and wash with water to remove excess ethanolamine and the amine salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography to yield ethyl 4-(2-hydroxy-ethylamino)-furazan-3-carboxylate.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Protocol:

-

Dissolve the ethyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

Characterization and Data

The synthesized compound and its intermediates should be thoroughly characterized using modern analytical techniques.

| Compound | Technique | Expected Observations |

| Ethyl 4-chloro-furazan-3-carboxylate | 1H NMR | Signals corresponding to the ethyl group (triplet and quartet). |

| 13C NMR | Resonances for the ester carbonyl, furazan ring carbons, and ethyl group carbons. | |

| Mass Spec | Molecular ion peak corresponding to the calculated mass. | |

| Ethyl 4-(2-hydroxy-ethylamino)-furazan-3-carboxylate | 1H NMR | Appearance of signals for the hydroxyethylamino group (multiplets) and disappearance of the aromatic proton signal if present in the precursor. A broad singlet for the NH and OH protons. |

| 13C NMR | Resonances for the hydroxyethylamino carbons. | |

| Mass Spec | Molecular ion peak corresponding to the calculated mass. | |

| This compound | 1H NMR | Disappearance of the ethyl ester signals. A broad singlet for the carboxylic acid proton. |

| 13C NMR | Appearance of the carboxylic acid carbonyl resonance and disappearance of the ester carbonyl resonance. | |

| Mass Spec | Molecular ion peak corresponding to the calculated mass. | |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid and alcohol. C=O stretch of the carboxylic acid. N-H stretch. |

Conclusion and Future Perspectives

This technical guide has detailed a plausible and scientifically supported synthetic route for this compound. The proposed pathway leverages established methodologies in heterocyclic chemistry, providing a solid foundation for its practical implementation in a laboratory setting. The synthesis of this and related furazan derivatives opens avenues for further investigation into their biological activities. Given the prevalence of the furazan scaffold in medicinal chemistry, this compound represents a novel entity with the potential for development in various therapeutic areas. Further studies to explore its pharmacological profile are warranted.

References

-

New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid

Introduction: Navigating the Purification of a Multifunctional Heterocycle

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid is a unique molecule presenting significant purification challenges due to its array of functional groups. The presence of a carboxylic acid, a secondary amine, a primary alcohol, and the furazan heterocycle imparts a high degree of polarity and multiple sites for interaction. This structural complexity necessitates a carefully considered purification strategy to remove starting materials, reaction byproducts, and other impurities. This guide provides a detailed exploration of various purification techniques, offering both theoretical grounding and practical, step-by-step protocols tailored for researchers, scientists, and drug development professionals. The methodologies discussed—recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC)—are presented with an emphasis on the rationale behind experimental choices, ensuring a robust and adaptable approach to achieving high purity.

Understanding the Molecule: Key Physicochemical Properties

A successful purification strategy is built upon an understanding of the target molecule's properties. For this compound, the following characteristics are paramount:

-

High Polarity: The combination of hydroxyl, carboxylic acid, and amino groups, in addition to the nitrogen- and oxygen-rich furazan ring, makes the compound highly polar. This suggests poor solubility in non-polar organic solvents and good solubility in polar protic solvents.

-

Amphoteric Nature: The presence of both a carboxylic acid (acidic) and an amino group (basic) means the molecule's charge state is highly dependent on pH. This property can be strategically exploited in chromatographic separations.

-

Hydrogen Bonding Capacity: The molecule is both a hydrogen bond donor (from the -OH, -NH, and -COOH groups) and acceptor (multiple oxygen and nitrogen atoms). This strong intermolecular interaction can influence its solubility and interaction with chromatographic stationary phases.

Method 1: Recrystallization - The Classic Approach for Crystalline Solids

Recrystallization is a powerful, cost-effective technique for purifying solid compounds, predicated on the principle of differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1][2] For a successful recrystallization, the ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Causality Behind Solvent Selection:

The key to effective recrystallization is selecting an appropriate solvent system. Given the high polarity of this compound, single-solvent systems using polar protic solvents like water, ethanol, or methanol are excellent starting points. If a single solvent does not provide the desired solubility profile, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

| Solvent System | Rationale | Expected Outcome |

| Water | Highly polar, capable of forming hydrogen bonds with the target molecule. | Good solubility at high temperatures, poor at low temperatures. Potential for high purity crystals. |

| Ethanol/Water | Modulates the polarity of the solvent system. | Allows for fine-tuning of solubility to achieve optimal crystal formation. |

| Methanol | A polar protic solvent, similar to ethanol but with a lower boiling point. | May offer a different solubility profile than ethanol or water. |

Experimental Protocol: Single-Solvent Recrystallization

-

Dissolution: In a conical flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., deionized water). Heat the mixture gently on a hot plate with stirring. Continue to add small aliquots of the hot solvent until the compound just dissolves completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by excluding impurities from the growing crystal lattice.[2]

-

Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Caption: Recrystallization workflow for purification.

Method 2: Column Chromatography - Leveraging Polarity Differences

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[3] For polar compounds like this compound, normal-phase chromatography using a polar stationary phase like silica gel is a suitable choice.

Expertise & Experience: Overcoming Common Challenges

A primary challenge with amino-containing compounds on silica gel is their tendency to streak or show poor resolution. This is due to the acidic nature of silica gel, which can strongly and sometimes irreversibly bind to basic compounds.[4] To mitigate this, the mobile phase can be modified with a small amount of a basic additive like triethylamine or ammonium hydroxide to neutralize the acidic sites on the silica. Alternatively, an acidic modifier like acetic or formic acid can be used to ensure the carboxylic acid and amino groups are in a consistent protonation state, which can also improve peak shape.

Stationary and Mobile Phase Selection

| Parameter | Selection | Rationale |

| Stationary Phase | Silica Gel (SiO₂) | A highly polar stationary phase that will retain polar compounds.[5] |

| Mobile Phase | Dichloromethane/Methanol | A common solvent system for polar compounds. The ratio can be adjusted to control elution.[6] |

| Mobile Phase Modifier | 0.5-2% Acetic Acid or Triethylamine | Acetic acid will protonate the amino group, while triethylamine will deprotonate the carboxylic acid and neutralize silica. The choice depends on which form of the molecule is more stable and provides better separation from impurities. |

Experimental Protocol: Flash Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% dichloromethane). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

-

Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol. For example, start with 100% dichloromethane, then move to 2% methanol in dichloromethane, then 5%, and so on. The addition of an acidic or basic modifier should be consistent throughout the gradient.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.

Caption: Flash column chromatography workflow.

Method 3: Preparative HPLC - The High-Resolution Standard